molecular formula C15H10N2O5 B14289955 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid CAS No. 116511-07-0

2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid

Cat. No.: B14289955
CAS No.: 116511-07-0
M. Wt: 298.25 g/mol
InChI Key: XYAHGPPEMKOZBC-UHFFFAOYSA-N
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Description

2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid can be achieved through various methods. One common approach involves the condensation of cyclohexane-1,2-dione with 3-acetamido-1,2-phenylenediamine in the presence of sodium acetate and acetic acid in boiling tetrahydrofuran . This method allows for the formation of the phenoxazine scaffold, which is then further modified to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Brominated phenoxazine derivatives.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting transcription and replication processes . Additionally, it can inhibit specific enzymes involved in cellular metabolism, leading to cell death.

Comparison with Similar Compounds

Uniqueness: 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid is unique due to its specific acetamido and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other phenoxazine derivatives.

Properties

CAS No.

116511-07-0

Molecular Formula

C15H10N2O5

Molecular Weight

298.25 g/mol

IUPAC Name

8-acetamido-7-oxophenoxazine-2-carboxylic acid

InChI

InChI=1S/C15H10N2O5/c1-7(18)16-9-5-11-14(6-12(9)19)22-13-3-2-8(15(20)21)4-10(13)17-11/h2-6H,1H3,(H,16,18)(H,20,21)

InChI Key

XYAHGPPEMKOZBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O

Origin of Product

United States

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